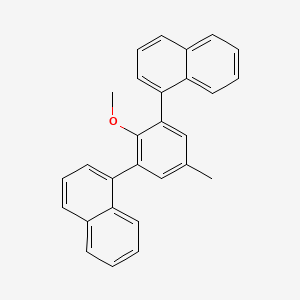
1,1'-(2-Methoxy-5-methyl-1,3-phenylene)dinaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a thiazole ring, and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The ethynyl group is then added via a Sonogashira coupling reaction, and finally, the methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-ethynyl-thiazole carboxylic acid, while reduction can lead to various hydrogenated derivatives.
Aplicaciones Científicas De Investigación
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate}: Another compound featuring a pyridine ring and an ethynyl group, but with different functional groups and applications.
{3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid}: A compound with a similar pyridine structure but different heterocyclic components.
Uniqueness
What sets {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol apart is its combination of a thiazole ring with a pyridine ring and an ethynyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Propiedades
Número CAS |
918151-51-6 |
|---|---|
Fórmula molecular |
C28H22O |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
1-(2-methoxy-5-methyl-3-naphthalen-1-ylphenyl)naphthalene |
InChI |
InChI=1S/C28H22O/c1-19-17-26(24-15-7-11-20-9-3-5-13-22(20)24)28(29-2)27(18-19)25-16-8-12-21-10-4-6-14-23(21)25/h3-18H,1-2H3 |
Clave InChI |
PWKACGBZWTXSTG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C2=CC=CC3=CC=CC=C32)OC)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


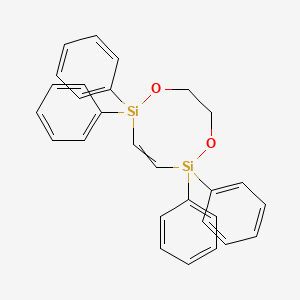

phosphane](/img/structure/B14195125.png)
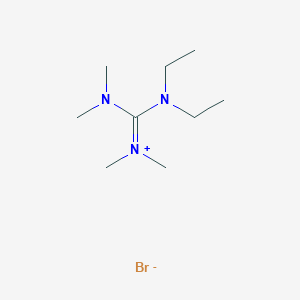
![5-[(4-Fluorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14195145.png)

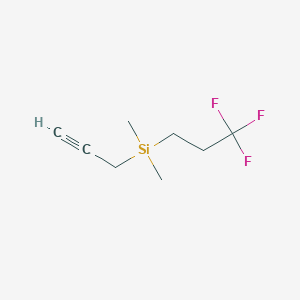
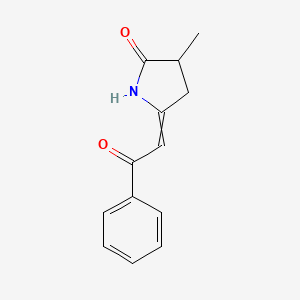
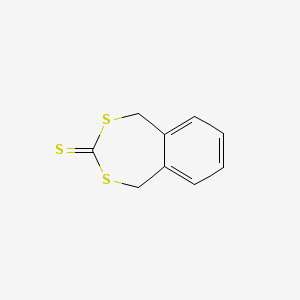
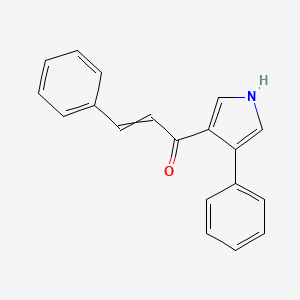
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
![N-{[6-(3-Chlorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14195186.png)
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
![3-[(4-Bromophenyl)methyl]-2-methoxyquinoline](/img/structure/B14195212.png)
